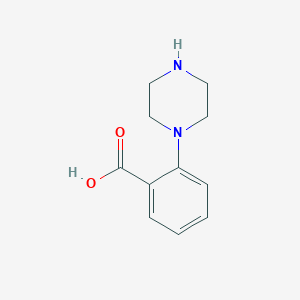

2-(Piperazin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLZQIMSYNAILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375156 | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446831-27-2 | |

| Record name | 2-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446831-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(piperazin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)benzoic acid, also known as 1-(2-carboxyphenyl)piperazine, is a heterocyclic organic compound that incorporates both a benzoic acid moiety and a piperazine ring. This unique structural combination imparts a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The presence of acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups suggests a complex acid-base behavior, and the overall structure influences key drug-like properties such as solubility and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of 2-(piperazin-1-yl)benzoic acid, detailed experimental protocols for their determination, and a logical workflow for the characterization of such novel chemical entities.

Physicochemical Properties

Quantitative experimental data for 2-(piperazin-1-yl)benzoic acid is not extensively available in the public domain. The following table summarizes key physicochemical properties, with some values estimated based on closely related structural analogs and computational predictions. It is strongly recommended that these properties be experimentally determined for any specific application.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄N₂O₂ | - |

| Molecular Weight | 206.24 g/mol | - |

| Appearance | White to off-white or faint brown solid | [1] |

| Melting Point (°C) | Not experimentally determined. Estimated to be in the range of 200-250°C based on similar structures. | - |

| pKa | Not experimentally determined. Estimated pKa₁ (carboxylic acid) ~4-5; pKa₂ (piperazine) ~8-9. | - |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted values vary, but suggest low to moderate lipophilicity. | - |

| Aqueous Solubility | Soluble in polar solvents such as water and alcohols.[1] Quantitative data is not available. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 2-(piperazin-1-yl)benzoic acid.

Synthesis of 2-(piperazin-1-yl)benzoic acid

A common route for the synthesis of 2-(piperazin-1-yl)benzoic acid is through the hydrolysis of its corresponding methyl ester. This can be achieved via a nucleophilic aromatic substitution reaction followed by hydrolysis.

Protocol: Synthesis via Hydrolysis [2]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(piperazin-1-yl)benzoate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 40°C) until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M hydrochloric acid (HCl).

-

The product, 2-(piperazin-1-yl)benzoic acid, may precipitate and can be collected by filtration.

-

Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

-

Purification: Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Protocol: Capillary Method [2][3][4]

-

Sample Preparation: Finely powder a small amount of dry 2-(piperazin-1-yl)benzoic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[3]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2]

-

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values. Due to the presence of both a carboxylic acid and a piperazine moiety, at least two pKa values are expected.

Protocol: Potentiometric Titration [5][6][7]

-

Solution Preparation: Prepare a standard solution of 2-(piperazin-1-yl)benzoic acid (e.g., 1 mM) in a suitable solvent, such as a methanol-water mixture, to ensure solubility.[5]

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[5]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the piperazine group.

-

In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[7]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [5][8][9][10][11][12][13]

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[10]

-

Sample Preparation: Prepare a stock solution of 2-(piperazin-1-yl)benzoic acid in the aqueous phase.

-

Partitioning:

-

Concentration Measurement:

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method with HPLC Analysis [7][14]

-

Sample Preparation: Add an excess amount of solid 2-(piperazin-1-yl)benzoic acid to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a vial.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Filter the suspension through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtrate and the standard solutions by HPLC with UV detection.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtrate, which represents its aqueous solubility at that pH.

-

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR [15][16][17][18][19]

-

Sample Preparation: Dissolve 5-10 mg of 2-(piperazin-1-yl)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[16][17]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: KBr Pellet Method [1][20][21][22][23][24]

-

Sample Preparation: Grind 1-2 mg of 2-(piperazin-1-yl)benzoic acid with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[20]

-

Pellet Formation: Place the powder in a pellet press and apply high pressure (several tons) to form a thin, transparent pellet.[20][23]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[22]

Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) [25][26][27][28][29]

-

Sample Preparation: Prepare a dilute solution of 2-(piperazin-1-yl)benzoic acid (e.g., 10 µg/mL) in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[25]

-

Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The compound will be ionized (typically by protonation to form [M+H]⁺) in the electrospray plume.[29]

-

Mass Analysis: The generated ions are then transferred into the mass analyzer, and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry can be used to confirm the elemental composition.[26]

UV-Vis Spectroscopy

Protocol: Solution-Phase Measurement

-

Solution Preparation: Prepare a dilute solution of 2-(piperazin-1-yl)benzoic acid in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity can be determined using the Beer-Lambert law if the concentration is known accurately.

Visualization of Characterization Workflow

Since no specific signaling pathway for 2-(piperazin-1-yl)benzoic acid has been identified in the literature, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity (NCE) like this compound. This workflow is crucial in early-stage drug discovery and development.

Conclusion

References

- 1. shimadzu.com [shimadzu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. thinksrs.com [thinksrs.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Shake Flask LogD | Domainex [domainex.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. books.rsc.org [books.rsc.org]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. scienceijsar.com [scienceijsar.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. elementlabsolutions.com [elementlabsolutions.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Carboxyphenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-carboxyphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The document details two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in practical application.

Introduction

1-(2-Carboxyphenyl)piperazine, also known as 2-(piperazin-1-yl)benzoic acid, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperazine moiety attached to a benzoic acid, allows for diverse functionalization and derivatization, making it a versatile scaffold in the design of novel therapeutics. The selection of an appropriate synthetic route is critical for achieving high yields, purity, and scalability. This guide focuses on the two most prevalent and effective methods for the synthesis of this compound.

Synthetic Pathways

Two principal synthetic routes have been identified as highly effective for the preparation of 1-(2-carboxyphenyl)piperazine:

-

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) : This classical method involves the direct reaction of a suitably activated aryl halide, such as 2-chlorobenzoic acid or 2-fluorobenzoic acid, with piperazine. The reaction is often facilitated by a copper catalyst.

-

Pathway 2: Buchwald-Hartwig Amination : This modern cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to form the carbon-nitrogen bond between an aryl halide (or triflate) and piperazine. This method is known for its high efficiency and broad substrate scope.

The following sections provide detailed experimental protocols and comparative data for these two pathways.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic pathways for 1-(2-carboxyphenyl)piperazine.

| Parameter | Pathway 1: Nucleophilic Aromatic Substitution (SNAr) | Pathway 2: Buchwald-Hartwig Amination |

| Starting Materials | 2-Chlorobenzoic acid, Piperazine | Methyl 2-bromobenzoate, Piperazine |

| Catalyst | Copper(I) oxide (Cu₂O) and Copper powder | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Not applicable | Racemic-BINAP |

| Base | Potassium carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) |

| Solvent | 2-Ethoxyethanol | Toluene |

| Reaction Temperature | 130°C | 80-100°C |

| Reaction Time | 24 hours | 12-24 hours |

| Reported Yield | High (up to 99% for analogous reactions) | Good to Excellent |

| Key Advantages | Cost-effective catalyst, direct use of the carboxylic acid | High functional group tolerance, milder conditions for some substrates |

| Key Disadvantages | Higher reaction temperatures, potentially longer reaction times | More expensive catalyst and ligand, requires ester starting material and subsequent hydrolysis |

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a copper-catalyzed amination of 2-chlorobenzoic acids.

Materials:

-

2-Chlorobenzoic acid

-

Piperazine

-

Copper(I) oxide (Cu₂O)

-

Copper powder

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), piperazine (2 equivalents), potassium carbonate (2 equivalents), copper(I) oxide (0.04 equivalents), and copper powder (0.09 equivalents).

-

Add 2-ethoxyethanol as the solvent.

-

Heat the reaction mixture to 130°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Buchwald-Hartwig Amination followed by Hydrolysis

This two-step protocol is based on the Buchwald-Hartwig amination to form the C-N bond, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 2-(piperazin-1-yl)benzoate

Materials:

-

Methyl 2-bromobenzoate

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add piperazine (1.2 mmol) to the mixture.

-

Finally, add sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 2-(piperazin-1-yl)benzoate.

Step 2: Hydrolysis to 1-(2-Carboxyphenyl)piperazine

Materials:

-

Methyl 2-(piperazin-1-yl)benzoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-(piperazin-1-yl)benzoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40°C) until the starting material is consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 5-6 with 1 M HCl.

-

The product, 1-(2-carboxyphenyl)piperazine, may precipitate and can be collected by filtration.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Figure 2: Buchwald-Hartwig Amination and Hydrolysis Workflow.

An In-Depth Technical Guide to the Solubility and Stability of 2-(piperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(piperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. Understanding these physicochemical properties is critical for the development of robust formulations and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for determining these properties and presents illustrative data based on compounds with similar functional moieties, due to the limited availability of specific public data for this exact molecule.

Physicochemical Properties of 2-(piperazin-1-yl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| General Solubility | Soluble in polar solvents like water and alcohols | [2] |

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. 2-(piperazin-1-yl)benzoic acid, containing both a weakly acidic carboxylic acid group and a weakly basic piperazine moiety, is expected to exhibit pH-dependent solubility.

Illustrative Quantitative Solubility Data

The following table presents hypothetical yet representative solubility data for 2-(piperazin-1-yl)benzoic acid in various solvents at 25°C. This data is based on the known behavior of benzoic acid and piperazine derivatives.[3][4][5][6]

| Solvent | pH | Solubility (µg/mL) | Method |

| Phosphate Buffer | 2.0 | > 1000 | Thermodynamic |

| Phosphate Buffer | 5.0 | ~ 50 | Thermodynamic |

| Phosphate Buffer | 7.4 | ~ 200 | Thermodynamic |

| Phosphate Buffer | 9.0 | > 1000 | Thermodynamic |

| Water | Neutral | ~ 150 | Thermodynamic |

| Ethanol | N/A | > 2000 | Thermodynamic |

| Methanol | N/A | > 2000 | Thermodynamic |

| Acetonitrile | N/A | ~ 500 | Thermodynamic |

| DMSO | N/A | > 20000 | Thermodynamic |

| Phosphate Buffer | 7.4 | ~ 150 | Kinetic (1h) |

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.[7][8]

-

Preparation: Accurately weigh approximately 1 mg of solid 2-(piperazin-1-yl)benzoic acid into a glass vial.[7]

-

Solvent Addition: Add 1 mL of the desired buffer or solvent to the vial.[7]

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 700 rpm) for 24-48 hours to ensure equilibrium is reached.[7][8]

-

Sample Processing: After incubation, visually inspect for the presence of solid material. Filter the suspension using a low-binding filter plate (e.g., 0.45 µm PVDF) or centrifuge to separate the undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the solubility.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vivo dissolution.[9][10][11]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-(piperazin-1-yl)benzoic acid in dimethyl sulfoxide (DMSO), for example, at 20 mM.[11]

-

Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline at pH 7.4).[11]

-

Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[10][11]

-

Analysis: Determine the concentration of the dissolved compound. This can be done using various methods:

-

Direct UV Assay: Filter the solution to remove any precipitate and measure the UV absorbance of the filtrate in a UV-compatible microtiter plate.[9]

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[12]

-

LC-MS/MS: Filter the solution, dilute the filtrate, and quantify using a liquid chromatography-tandem mass spectrometry system for higher sensitivity and specificity.[1]

-

Workflow for Solubility Determination

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as per ICH guidelines.[13][14][15] A target degradation of 5-20% is generally recommended to obtain meaningful results.[13][16]

Expected Stability under Forced Degradation Conditions

The table below summarizes the expected stability of 2-(piperazin-1-yl)benzoic acid under various stress conditions, based on the known reactivity of its constituent functional groups.[17][18][19][20]

| Stress Condition | Reagents and Conditions | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally stable; potential for amide bond hydrolysis if impurities are present. The piperazine and benzoic acid core are typically stable to acid.[20] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Generally stable; the molecule lacks readily hydrolyzable groups like esters or amides directly attached to the aromatic ring.[20] |

| Oxidation | 3% H₂O₂, RT, 24h | The piperazine ring is susceptible to oxidation, potentially forming N-oxides.[17] |

| Thermal Degradation | 80°C, 48h (Solid State) | Generally stable, but decarboxylation of the benzoic acid moiety to form 1-phenylpiperazine is possible at very high temperatures.[18][19] |

| Photodegradation | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Phenylpiperazine derivatives may be susceptible to photodegradation.[17] |

Note: These are predicted pathways and require experimental confirmation.

Experimental Protocol for Forced Degradation Study

-

Sample Preparation: Prepare solutions of 2-(piperazin-1-yl)benzoic acid (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water for thermal, 3% H₂O₂). For photostability, expose both the solid drug and a solution to the specified light conditions. A control sample should be protected from light.

-

Stress Conditions:

-

Acid/Base/Neutral: Incubate solutions at an elevated temperature (e.g., 60°C) for a suitable duration (e.g., up to 7 days), sampling at intermediate time points.[21]

-

Oxidative: Store the solution at room temperature, protected from light, for up to 24 hours.

-

Thermal (Solid): Store the solid drug substance in an oven at a high temperature (e.g., 80°C).

-

Photolytic: Expose samples to light as specified in ICH Q1B guidelines.[21]

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 3.3).

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining parent drug are accounted for.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify the parent drug from any process impurities and degradation products.[22][23][24]

-

Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., using phosphate or acetate buffers) to achieve optimal separation of the parent peak from degradant peaks generated during forced degradation.

-

Gradient Optimization: Develop a gradient elution method to ensure separation of both early and late-eluting impurities.

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and select the optimal wavelength for detection of the parent drug and all impurities.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Logical Diagrams

Conclusion

This guide outlines the critical aspects of determining the solubility and stability of 2-(piperazin-1-yl)benzoic acid. While specific experimental data for this compound is not widely published, this document provides robust, standardized protocols based on ICH guidelines and established scientific practices. The illustrative data and potential degradation pathways serve as a valuable starting point for researchers. Rigorous experimental evaluation using these methodologies is essential for successful drug development, ensuring the formulation of a safe, stable, and efficacious product.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. scielo.br [scielo.br]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijcrt.org [ijcrt.org]

- 15. ijsdr.org [ijsdr.org]

- 16. biomedres.us [biomedres.us]

- 17. benchchem.com [benchchem.com]

- 18. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. isaacpub.org [isaacpub.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. scispace.com [scispace.com]

- 24. rjpn.org [rjpn.org]

An In-depth Technical Guide to Key Derivatives of 2-(piperazin-1-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of 2-(piperazin-1-yl)benzoic acid derivatives, focusing on their development as potent anticancer and antipsychotic agents. This document details the structure-activity relationships (SAR), quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising therapeutic compounds.

Introduction to 2-(piperazin-1-yl)benzoic Acid Derivatives

The 2-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The inherent structural features of this core, including the piperazine ring and the benzoic acid moiety, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with significant therapeutic potential, particularly in the fields of oncology and neuroscience.[1][2]

Anticancer Applications: Histone Deacetylase (HDAC) Inhibitors

A notable class of anticancer agents derived from 2-(piperazin-1-yl)benzoic acid are potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3]

Quantitative Data: HDAC Inhibition

Several 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives have been identified as selective inhibitors of HDAC6 over HDAC1. The inhibitory activities of these compounds are summarized in the table below.[4]

| Compound ID | Heterocycle | Substituent Position | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) |

| 9a | Benzimidazole | para | 6 | 1.0 |

| 9b | 1-Methylbenzimidazole | para | 0.9 | 0.1 |

| 9c | Benzoxazole | para | >10 | 1.0 |

| 9d | Benzothiazole | para | >10 | 1.0 |

| 8a-d | Various | meta | Largely Inactive | Largely Inactive |

Data sourced from a study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids as selective HDAC6 inhibitors.[4]

Structure-Activity Relationship (SAR) for HDAC Inhibitors

The development of these HDAC inhibitors has revealed key structure-activity relationships:

-

Hydroxamic Acid Position: Compounds with a para-substituted hydroxamic acid on the phenyl ring (9a-d) exhibit potent HDAC inhibitory activity. In contrast, their meta-substituted analogs (8a-d) are largely inactive, highlighting the critical importance of this substituent's position for target engagement.[4]

-

Heterocyclic Moiety: The nature of the benzazole ring (benzimidazole, benzoxazole, benzothiazole) influences the selectivity and potency of the compounds. The 1-methylbenzimidazole derivative (9b) was found to be the most potent inhibitor of HDAC6.[4]

Signaling Pathway of HDAC6 Inhibition

HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility, and protein degradation pathways.[3][5] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics, and can also affect other crucial cellular processes such as the clearance of misfolded proteins.[2]

Figure 1. Simplified signaling pathway of HDAC6 and its inhibition.

Antipsychotic Applications: Dopamine D2 and Serotonin 5-HT1A Receptor Ligands

Derivatives of 2-(piperazin-1-yl)benzoic acid have also been extensively investigated as potential antipsychotic agents. Their mechanism of action often involves modulation of dopamine D2 and serotonin 5-HT1A receptors, which are key targets for both typical and atypical antipsychotic drugs.[6][7]

Quantitative Data: Receptor Binding Affinity

The binding affinities of various arylpiperazine derivatives for dopamine and serotonin receptors are crucial for their antipsychotic potential. The following table presents representative binding data (Ki values) for a series of 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines.[8]

| Compound ID | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |

| 13 | >1000 | 3.3 |

| 19 | 3.5 | 100 |

| 5 | 15.0 | 8.0 |

| 6 | 25.0 | 12.0 |

| 8 | 8.0 | 5.0 |

Data sourced from a study on substituted 4-[2-(5-benzimidazole)ethyl]-arylpiperazines.[8]

Structure-Activity Relationship (SAR) for Antipsychotic Derivatives

The SAR for these derivatives indicates that:

-

Substituents on the Benzimidazole Ring: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the binding affinity and the ratio of D2 to 5-HT1A receptor activity.[8]

-

Arylpiperazine Moiety: The aryl group attached to the piperazine ring is a key determinant of receptor affinity.[9]

Signaling Pathways of D2 and 5-HT1A Receptors

Atypical antipsychotics often exhibit a complex interplay between D2 receptor antagonism and 5-HT1A receptor partial agonism. This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[10][11]

Figure 2. Interaction of antipsychotic derivatives with D2 and 5-HT1A receptor signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel chemical entities. The following sections provide standardized methodologies for key in vitro assays.

General Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of 2-(piperazin-1-yl)benzoic acid derivatives.

Figure 3. A general workflow for the preclinical evaluation of novel derivatives.

Synthesis of Carboxylic Acid Derivatives

A general method for the synthesis of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzoic acid derivatives involves the following steps:

-

Dissolution: Dissolve the 2-(piperazin-1-yl)benzazolyl derivative (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane (CH2Cl2).

-

Cooling: Cool the solution to 0°C in an ice-salt bath.

-

Addition: Add the required 3- or 4-chlorosulfonylbenzoic acid (1.1 equivalents), dissolved in dry tetrahydrofuran (THF), dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][14]

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.[15][16]

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations in an assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Development: Add a developer solution containing trypsin to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.[16][17]

Conclusion

Derivatives of 2-(piperazin-1-yl)benzoic acid represent a highly promising and versatile class of compounds in medicinal chemistry. Their amenability to chemical modification has enabled the development of potent and selective inhibitors of key therapeutic targets, including HDACs for cancer and dopamine/serotonin receptors for psychosis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway | PLOS One [journals.plos.org]

- 4. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

Spectroscopic Analysis of 2-(piperazin-1-yl)benzoic acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the standard methodologies for the spectroscopic characterization of the heterocyclic compound 2-(piperazin-1-yl)benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document provides a comprehensive overview of the expected spectroscopic signatures based on analogous structures and general principles of NMR, IR, and mass spectrometry. It further details the experimental protocols required to obtain and interpret this data, serving as a foundational resource for researchers engaged in the synthesis and analysis of related compounds.

Introduction

2-(piperazin-1-yl)benzoic acid is a chemical compound incorporating a benzoic acid moiety and a piperazine ring. This structural combination is of interest in medicinal chemistry due to the prevalence of both fragments in pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

While specific, publicly available spectroscopic data for 2-(piperazin-1-yl)benzoic acid is scarce, this guide presents a robust framework for its analysis. The subsequent sections will detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(piperazin-1-yl)benzoic acid. These predictions are based on the analysis of its structural components and comparison with known data for similar molecules.

Table 1: Predicted ¹H NMR Data

(Predicted for a standard solvent such as DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic CH (ortho to COOH) |

| ~7.5 - 7.7 | t | 1H | Aromatic CH |

| ~7.1 - 7.3 | t | 1H | Aromatic CH |

| ~7.0 - 7.2 | d | 1H | Aromatic CH |

| ~3.2 - 3.4 | t | 4H | Piperazine CH₂ (adjacent to N-aryl) |

| ~2.9 - 3.1 | t | 4H | Piperazine CH₂ |

| ~12.0 - 13.0 | br s | 1H | COOH |

| ~9.0 - 10.0 | br s | 1H | NH (piperazine) |

Table 2: Predicted ¹³C NMR Data

(Predicted for a standard solvent such as DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~150 | Aromatic C-N |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic C-COOH |

| ~122 | Aromatic CH |

| ~118 | Aromatic CH |

| ~50 | Piperazine CH₂ (adjacent to N-aryl) |

| ~45 | Piperazine CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | N-H Stretch (Piperazine) |

| 3300 - 2500 | Broad | O-H Stretch (Carboxylic acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic acid) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1300 - 1200 | Medium | C-N Stretch |

| ~750 | Strong | C-H Bending (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 206.11 | [M]⁺ (Molecular Ion) |

| 162.08 | [M - CO₂H]⁺ |

| 134.07 | [M - C₄H₉N₂]⁺ |

Experimental Protocols

To obtain the spectroscopic data for 2-(piperazin-1-yl)benzoic acid, the following standard experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the sample's solubility.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

The solvent signal is typically used for referencing.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ and common fragments.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

-

Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like 2-(piperazin-1-yl)benzoic acid can be visualized as follows:

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The Multifaceted Therapeutic Potential of Piperazine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth overview of the significant biological activities of piperazine-containing compounds, focusing on their anticancer, antimicrobial, antiviral, and antifungal properties. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in the ongoing research and development of novel piperazine-based therapeutics.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.[1][4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperazine-containing compounds against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Derivative Type | Cancer Cell Line | Activity (µM) | Reference |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [1] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [1] |

| Compound 22 | Piperazine derivative | HeLa (Cervical) | 0.11 (IC50) | [2] |

| Compound 23 | Piperazine derivative | HeLa (Cervical) | 0.35 (IC50) | [2] |

| Compound 29 | Piperazine-containing derivative | HCT-116 (Colon) | 3.0 (IC50) | [2] |

| Compound 29 | Piperazine-containing derivative | Colo-205 (Colon) | 1.0 (IC50) | [2] |

| Compound 86 | Benzhydryl piperazine derivative | T47D (Breast) | 0.31 (GI50) | [2] |

| Compound 87 | Benzhydryl piperazine derivative | HEP3B (Liver) | 1.67 (GI50) | [2] |

| Compound 57 | Benzosuberone-piperazine hybrid | HeLa (Cervical) | 0.010 - 0.097 (GI50) | [2] |

| Compound 57 | Benzosuberone-piperazine hybrid | MDA-MB-231 (Breast) | 0.010 - 0.097 (GI50) | [2] |

| Compound 57 | Benzosuberone-piperazine hybrid | A549 (Lung) | 0.010 - 0.097 (GI50) | [2] |

Signaling Pathway: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This process is often initiated by cellular stress induced by the compound, leading to a cascade of events culminating in cell death.

Antimicrobial Activity

Piperazine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5][6] The continued emergence of antimicrobial resistance necessitates the development of novel agents, and piperazine derivatives represent a promising class of compounds in this area.[5]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected piperazine-containing compounds against various microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone-piperazine derivative 12 | Staphylococcus aureus | - | [5] |

| Chalcone-piperazine derivative 12 | Escherichia coli | - | [5] |

| Chalcone-piperazine derivative 12 | Candida albicans | 2.22 | [5] |

| Piperazine-azole hybrid | Candida albicans | 0.015 - 1.95 | [7] |

| Piperazine-azole hybrid | Non-albicans Candida | 0.015 - 1.95 | [7] |

| Piperazine-azole hybrid | Aspergillus strains | 0.015 - 1.95 | [7] |

| N-alkyl/aryl piperazine derivative 4d | Staphylococcus aureus | - | [6] |

| N-alkyl/aryl piperazine derivative 6a | Staphylococcus aureus | - | [6] |

Note: Some studies reported significant activity without specifying MIC values.

Mechanism of Action: Antifungal Activity

One of the key mechanisms of antifungal action for certain piperazine derivatives is the inhibition of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[8] This disruption of cell wall integrity leads to fungal cell death.

Antiviral Activity

Several piperazine derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[9]

Quantitative Data Summary: Antiviral Activity

The following table summarizes the antiviral activity of selected piperazine-containing compounds, presented as EC50 (half-maximal effective concentration) or IC50 values.

| Compound ID | Virus | Activity (µM) | Reference |

| Compound 31 | HIV-1 | 0.0472 (IC50) | |

| Compound 33 | HIV-1 | 0.0314 (IC50) | |

| Compound 49 | HIV-1 | 6.07 (EC50) | |

| Compound 50 | HIV-1 | 3.19 (EC50) | |

| Compound 58 | HIV-1 | 0.0014 (EC50) | |

| Flavonoid-piperazine sulfonate S19 | Tobacco Mosaic Virus (TMV) | 110.4 (EC50, µg/mL) | [10] |

| GC-78-HCl | SARS-CoV-2 | 0.40 (EC50) | [11] |

Experimental Protocols

Cytotoxicity and Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound and incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial suspension.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a known concentration of the piperazine derivative to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Serial Dilution: Prepare a serial dilution of the piperazine compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Protocol:

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Compound and Virus Addition: Pre-treat the cells with serial dilutions of the piperazine derivative, followed by infection with a known amount of virus.

-

Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value can then be determined.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the preclinical evaluation of novel piperazine-based compounds.

Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by piperazine-containing compounds, including potent anticancer, antimicrobial, and antiviral effects, underscore their importance in drug development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the therapeutic potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation piperazine-based drugs with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. hereditybio.in [hereditybio.in]

- 9. protocols.io [protocols.io]

- 10. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Arylpiperazine Derivatives in Pharmacology

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of arylpiperazine derivatives in pharmacology has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the evolution of this "privileged scaffold" from its early exploration to its establishment as a cornerstone in the development of numerous central nervous system (CNS) therapies and beyond.

The arylpiperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions with an attached aryl group, has proven to be a remarkably versatile chemical structure in medicinal chemistry. Its unique properties have allowed for the development of a wide array of drugs targeting various receptors and transporters in the brain, leading to significant advancements in the treatment of depression, anxiety, psychosis, and other neurological disorders.

This guide provides a chronological account of the key milestones in the history of arylpiperazine derivatives, highlighting the serendipitous discoveries and rational drug design approaches that have shaped their journey. It delves into the foundational work on early compounds, their synthesis, and the pioneering experimental techniques used to elucidate their pharmacological profiles.

From Antipsychotic Exploration to Antidepressant Breakthrough: The Story of Trazodone

The story of arylpiperazines in psychopharmacology begins in the 1960s with the work of Italian pharmaceutical company Angelini, led by Bruno Silvestrini. Initially investigating a series of triazolopyridine derivatives with the aim of developing novel antipsychotics, their research led to the synthesis of trazodone in 1966.[1] Early preclinical studies revealed that trazodone possessed a unique pharmacological profile, distinct from the then-dominant tricyclic antidepressants and monoamine oxidase inhibitors.[2] It exhibited a notable lack of typical aminergic properties and instead showed a prominent effect on pain threshold and alpha-adrenergic blockade.[2]

Further investigations in the 1970s began to unravel its complex mechanism of action. It was identified as a serotonin antagonist and reuptake inhibitor (SARI), a new class of antidepressants.[3][4] This dual action, involving both the blockade of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), set it apart from existing treatments.[4][5]

The Dawn of Anxioselectivity: The Development of Buspirone

In the late 1960s, a team at Mead Johnson, later part of Bristol-Myers Squibb, synthesized buspirone as part of a program seeking new antipsychotic agents.[6][7] Initial studies in the early 1980s by Riblet and colleagues revealed that while buspirone was ineffective as an antipsychotic, it displayed significant anxiolytic properties without the sedative, anticonvulsant, or muscle-relaxant effects associated with the prevalent benzodiazepines.[8][9] This led to the coining of the term "anxioselective" to describe its unique profile.[9]

The mechanism of action of buspirone was found to be distinct from benzodiazepines, as it did not interact with GABA receptors.[8] Instead, its anxiolytic effects were attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[10] It also demonstrated a moderate affinity for dopamine D2 receptors.[10] This novel mechanism offered a new approach to treating anxiety with a reduced potential for dependence and withdrawal.

Foundational Precursors and Early Derivatives

The development of trazodone and buspirone was built upon earlier explorations of simpler arylpiperazine structures. Compounds like 1-phenylpiperazine, m-chlorophenylpiperazine (mCPP), and 1-(1-naphthyl)piperazine were synthesized and studied for their pharmacological effects, providing crucial insights into the structure-activity relationships of this chemical class. mCPP, for instance, was initially synthesized in the late 1970s as a potential antidepressant and was found to have significant affinity for multiple serotonin receptors.[9] These early derivatives served as important tools for understanding the role of the arylpiperazine scaffold in interacting with CNS targets.

Quantitative Analysis of Early Arylpiperazine Derivatives

The following tables summarize the binding affinities of key first-generation arylpiperazine derivatives for various neurotransmitter receptors, as reported in early pharmacological studies. This data was instrumental in characterizing their mechanisms of action and guiding further drug development.

| Compound | Receptor | Species | Tissue/Preparation | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Trazodone | 5-HT₁ | Rat | Cortical Membranes | [³H]5-HT | 6 | ||

| 5-HT₂ | Rat | Cortical Membranes | [³H]Spiroperidol | 1 | |||

| α₁-adrenergic | Rat | Brain Homogenate | [³H]WB-4101 | 38 | [5] | ||

| H₁ | Guinea Pig | Cerebellum | [³H]Mepyramine | 220-1100 | [11] | ||

| SERT | Rat | Brain Synaptosomes | [³H]5-HT | 367 | [5] | ||

| Buspirone | 5-HT₁ₐ | Calf | Hippocampus | [³H]8-OH-DPAT | 10 | ||

| D₂ | Calf | Striatum | [³H]Spiperone | 430 | |||

| m-Chlorophenylpiperazine (mCPP) | 5-HT₁ₐ | Rat | Brain | [9] | |||

| 5-HT₁₋ₗᵢₖₑ | Pig | Choroid Plexus | [³H]5-HT | 13 | |||

| 5-HT₂C | Pig | Choroid Plexus | [³H]Mesulergine | 1.3 |

Evolution of Experimental Protocols

The characterization of these early arylpiperazine derivatives relied heavily on the then-emerging technique of radioligand binding assays. These assays, pioneered in the 1970s, allowed for the direct measurement of drug affinity for specific receptor populations in the brain.

Early Radioligand Binding Assay for Serotonin Receptors (circa 1970s)

-

Objective: To determine the binding affinity of a test compound for serotonin receptors.

-

Materials:

-

Tissue Preparation: Rat brain cortex or hippocampus was homogenized in a cold buffer (e.g., Tris-HCl). The homogenate was then centrifuged to isolate the crude membrane fraction containing the receptors.

-

Radioligand: Tritiated serotonin ([³H]5-HT) or a radiolabeled antagonist like [³H]spiperone for 5-HT₂ receptors.

-

Test Compounds: Unlabeled arylpiperazine derivatives (e.g., trazodone) at various concentrations.

-

Incubation Buffer: Tris-HCl buffer containing various ions to optimize binding.

-

-

Procedure:

-

The membrane preparation was incubated with the radioligand and varying concentrations of the test compound.

-

The mixture was incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters were washed with cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Early Radioligand Binding Assay for Dopamine D₂ Receptors (circa 1970s)

-

Objective: To determine the binding affinity of a test compound for dopamine D₂ receptors.

-

Materials:

-

Tissue Preparation: Calf or rat striatum, a brain region rich in dopamine receptors, was used to prepare the membrane fraction.

-

Radioligand: Tritiated haloperidol ([³H]haloperidol) or [³H]spiperone were commonly used radioligands for D₂ receptors.

-

Test Compounds: Unlabeled arylpiperazine derivatives (e.g., buspirone).

-

-

Procedure: The procedure was analogous to the serotonin receptor binding assay, involving incubation of the membrane preparation with the radioligand and test compound, followed by filtration and measurement of radioactivity.

-

Data Analysis: IC₅₀ and Kᵢ values were calculated as described above.

Signaling Pathways: An Evolving Understanding

The initial hypotheses regarding the signaling pathways of these early arylpiperazines were based on the understanding of G protein-coupled receptor (GPCR) signaling in the 1970s and early 1980s.

Early research on trazodone identified its antagonistic effects at 5-HT₂ₐ and α₁-adrenergic receptors, as well as its inhibition of serotonin reuptake. The downstream signaling consequences were understood in the context of second messenger systems known at the time, such as the phospholipase C pathway for 5-HT₂ₐ receptors.

For buspirone, its partial agonism at 5-HT₁ₐ receptors was the central finding. This was understood to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP. Its effects on both presynaptic autoreceptors, which regulate serotonin release, and postsynaptic receptors were key to the early hypotheses of its anxiolytic action. Its weaker antagonism at D₂ receptors was also acknowledged.

Conclusion

The discovery and development of the first-generation arylpiperazine derivatives, trazodone and buspirone, marked a significant turning point in psychopharmacology. These compounds, born from serendipity and refined by emerging scientific techniques, introduced novel mechanisms of action for the treatment of depression and anxiety. The foundational knowledge gained from these early agents has paved the way for the development of a multitude of second and third-generation arylpiperazine-based drugs that continue to be vital in modern medicine. This in-depth guide serves as a testament to the enduring legacy of the arylpiperazine scaffold and the pioneering scientists who unlocked its therapeutic potential.

References

- 1. Ban & Silvestrini’s Trazodone [inhn.org]

- 2. Trazodone: from the mental pain to the "dys-stress" hypothesis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dl.icdst.org [dl.icdst.org]

- 6. Buspirone - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Pharmacology and neurochemistry of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Trazodone - Wikipedia [en.wikipedia.org]

Commercial Sourcing and Research Applications of 2-(piperazin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(piperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry. It further details relevant experimental protocols for its derivatization and explores its potential role in modulating key signaling pathways implicated in various diseases.

Commercial Suppliers

2-(piperazin-1-yl)benzoic acid (CAS No. 446831-27-2) is readily available from a number of commercial suppliers catering to the research and development sector. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison and procurement.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Apollo Scientific | 97%[1][2] | 446831-27-2[1][2] | C₁₁H₁₄N₂O₂ | 206.24[2] |

| Santa Cruz Biotechnology | - | 446831-27-2[3][4] | C₁₁H₁₄N₂O₂[3][4] | 206.24[3][4] |

| ChemUniverse | 95%[4] | 446831-27-2[4] | C₁₁H₁₄N₂O₂[4] | 206.24[4] |

Synthesis and Derivatization Protocols

The utility of 2-(piperazin-1-yl)benzoic acid as a scaffold in drug discovery is largely due to the reactivity of its carboxylic acid and piperazine functional groups. These allow for a variety of chemical modifications, such as amide bond formation, to generate a diverse library of compounds for biological screening.

Experimental Protocol: Amide Coupling